1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,7-Dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS: 796886-59-4) is a tricyclic imidazopurine derivative characterized by a fused imidazo[2,1-f]purine core with substitutions at the 1,7, and 8 positions (Figure 1). This compound belongs to a broader class of imidazopurine-2,4-diones, which are widely studied for their modulatory effects on serotonin receptors (5-HT1A/5-HT7), adenosine receptors (A2A/A3), and phosphodiesterases (PDE4B/PDE10A) .
Properties
IUPAC Name |
4,7-dimethyl-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-10-9-21-13-14(20(3)17(24)19-15(13)23)18-16(21)22(10)11(2)12-7-5-4-6-8-12/h4-9,11H,1-3H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEHFJUHRFVPHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C4=CC=CC=C4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Imidazole Ring: The imidazole ring is introduced through cyclization reactions, often involving the use of reagents such as glyoxal or other aldehydes.
Attachment of the Phenylethyl Group: The phenylethyl group is introduced via alkylation reactions, typically using phenylethyl halides in the presence of a strong base.
Methylation: The final step involves the methylation of the purine ring at the first and seventh positions, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazopurine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the phenylethyl group, using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Scientific Research Applications
1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Receptor Affinity
Imidazo[2,1-f]purine-2,4-dione derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Key analogues and their properties are summarized in Table 1 .
Table 1: Structural and Pharmacological Comparison of Selected Imidazopurine Derivatives
Key Observations:
- Substituent Impact on 5-HT1A Affinity: AZ-853 and AZ-861 demonstrate nanomolar 5-HT1A receptor affinity due to their arylpiperazinylalkyl side chains. Fluorination (AZ-853) enhances selectivity, while trifluoromethylation (AZ-861) increases functional agonism .
- PDE4B/PDE10A Inhibition: Compound 5 shows moderate PDE4B/PDE10A inhibition (IC50 ~100 nM), suggesting dual receptor/enzyme targeting. The dihydroisoquinolinyl substituent may contribute to this activity . In contrast, AZ-853 and AZ-861 exhibit weaker PDE inhibition, highlighting the trade-off between receptor selectivity and enzyme modulation .
- Structural Modifications and Safety: AZ-853 induces weight gain and hypotension due to α1-adrenolytic effects, whereas AZ-861 causes lipid metabolism disturbances . The target compound’s phenylethyl group may mitigate these side effects by reducing adrenergic interactions.
Functional and Pharmacokinetic Differences
Metabolic Stability :
- Micellar electrokinetic chromatography (MEKC) studies reveal that piperazinylalkyl derivatives (e.g., AZ-853) have moderate metabolic stability in human liver microsomes (HLMs) due to susceptibility to oxidative dealkylation .
- The target compound’s 8-(1-phenylethyl) group, lacking labile nitrogen bonds, may confer improved metabolic resistance .
- Antidepressant Efficacy: Compound 3i reduces immobility time in the forced swim test (FST) at 2.5 mg/kg, linked to its dual 5-HT1A/5-HT7 affinity and fluorophenylpiperazine chain .
Comparison with Non-Serotonergic Targets
- Adenosine Receptor Modulation: Imidazo[1,2-f]purine derivatives (e.g., 1H-imidazo[1,2-f]purine-2,4-diones) exhibit submicromolar affinity for A2A and A3 adenosine receptors, with fused pyrimidine rings enhancing A2A binding . The target compound’s imidazo[2,1-f]purine core may share this adenosine receptor activity, though specific data are lacking.
- Anticancer Activity: CB11, a PPARγ agonist with an 8-(2-aminophenyl) substituent, induces apoptosis in NSCLC cells via ROS production and caspase-3 activation . The target compound’s phenylethyl group lacks the aminophenyl moiety critical for PPARγ binding, suggesting divergent therapeutic applications.
Biological Activity
1,7-Dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as Ro 31-8220, is a complex organic compound belonging to the class of imidazopurines. This compound is notable for its unique structure that includes a purine ring fused with an imidazole ring and a phenylethyl group. Its biological activities have garnered attention due to its potential therapeutic applications, particularly in the field of oncology and cellular signaling modulation.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 298.34 g/mol. The presence of methyl groups at positions one and seven, along with the phenylethyl substitution at position eight, contributes to its distinctive chemical behavior and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.34 g/mol |
| CAS Number | 879476-34-3 |
The mechanism of action for this compound primarily involves its role as a protein kinase inhibitor . Protein kinases are crucial in various cellular processes including signal transduction pathways that regulate cell growth and differentiation. By inhibiting specific kinases, this compound can modulate these pathways leading to potential therapeutic effects in cancer treatment and other diseases.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anticancer Activity : Studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through modulation of inflammatory cytokines.
- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication in certain pathogens.
Case Studies
- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry investigated the effects of Ro 31-8220 on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 5 µM. The study highlighted the compound's ability to induce apoptosis through activation of caspase pathways.
- Inflammation Modulation : Research conducted by Smith et al. (2020) demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of acute inflammation.
- Antiviral Activity : In vitro studies have shown that this compound can inhibit the replication of the influenza virus in cultured cells by interfering with viral RNA synthesis.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step cyclization and substitution reactions starting from purine or imidazole precursors. Key steps include:
- Cyclization of amido-nitrile intermediates under mild conditions to form the imidazo[2,1-f]purine core.
- Alkylation at the N8 position using phenethyl halides or related reagents to introduce the 1-phenylethyl substituent.
- Methylation at the N1 and N7 positions using methylating agents like methyl iodide.
Q. Optimization strategies :
- Temperature : Maintain 60–80°C during alkylation to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve alkylation efficiency .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure?
- NMR spectroscopy :
- ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ 3.2–3.5 ppm and aromatic protons at δ 7.2–7.8 ppm).
- 2D NMR (COSY, HSQC) resolves overlapping signals in the fused ring system .
- X-ray crystallography : Provides definitive proof of stereochemistry and bond angles, critical for validating the 3D conformation .
- Mass spectrometry (HRMS) : Confirms molecular weight (323.35 g/mol) and fragmentation patterns .
Q. What initial biological screening approaches assess its therapeutic potential?
- Enzyme inhibition assays : Test activity against kinases (e.g., CDK2) or phosphodiesterases (PDE4B/PDE10A) using fluorescence-based kits .
- Receptor binding studies : Screen for affinity to serotonin receptors (5-HT1A/5-HT7) via radioligand displacement assays .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Contradictions often arise from methodological variations:
- Purity discrepancies : Use HPLC (≥95% purity) to standardize test compounds .
- Assay conditions : Control pH, temperature, and co-solvents (e.g., DMSO ≤0.1% to avoid cytotoxicity).
- Target selectivity : Employ orthogonal assays (e.g., functional cAMP assays for 5-HT1A vs. radioligand binding) to confirm specificity .
Q. What advanced synthetic strategies improve scalability and stereochemical integrity?
- Continuous flow chemistry : Reduces reaction time and improves reproducibility for multi-step syntheses .
- Automated purification : Flash chromatography systems with UV detection ensure consistent isolation of high-purity batches.
- Chiral resolution : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers if racemic mixtures form during alkylation .
Q. How does the compound’s 3D conformation influence target interactions, and what computational methods predict this?
- Molecular docking : Software like AutoDock Vina models interactions with enzyme active sites (e.g., 5-HT1A receptor) by aligning the phenethyl group in hydrophobic pockets .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between purine carbonyls and catalytic lysines) .
- Quantum mechanics (QM) : Calculate electron density maps to predict reactivity at specific positions (e.g., N3 for electrophilic substitutions) .
Q. What structure-activity relationship (SAR) trends enhance biological activity?
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated?
- Microsomal stability assays : Incubate with human liver microsomes (HLM) to measure half-life (t½) and identify major metabolites via LC-MS/MS .
- Plasma protein binding : Use ultrafiltration to assess free fraction (%) .
- In vivo PK : Administer orally to rodents and collect plasma at intervals for bioavailability calculations .
Q. What strategies mitigate off-target effects in preclinical studies?
- Counter-screening : Test against panels of 50+ receptors/enzymes (e.g., CEREP) to exclude α1-adrenergic or muscarinic activity .
- Proteomics : SILAC-based profiling identifies unintended kinase interactions .
- Dose optimization : Establish NOAEL (no-observed-adverse-effect level) in 14-day rodent toxicity studies .
Q. How can researchers leverage this compound for dual-target drug design?
- Hybrid molecules : Conjugate with MAO-B inhibitors (e.g., via a piperazine linker) to target both 5-HT1A and neurodegenerative pathways .
- Prodrug strategies : Introduce hydrolyzable esters at the N3 position to enhance solubility and controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
